molecular formula C14H25NO2 B1480114 4-(2,6-Dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid CAS No. 2098002-07-2

4-(2,6-Dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid

Cat. No.: B1480114
CAS No.: 2098002-07-2
M. Wt: 239.35 g/mol
InChI Key: OAWNDWAEIXBXTA-UHFFFAOYSA-N
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Description

4-(2,6-Dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid ( 2098002-07-2) is a sophisticated chemical building block of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a cyclohexanecarboxylic acid scaffold, a moiety frequently investigated for its role in the biosynthesis of bioactive natural products and as a precursor to various pharmacologically active compounds . The molecule is further functionalized with a 2,6-dimethylpiperidine group, a substituted amine known to influence the stereoelectronic properties and bioavailability of research molecules . This specific structural motif makes it a valuable intermediate for exploring structure-activity relationships, particularly in the development of new anti-inflammatory and antimicrobial agents. Research into analogous compounds containing the cyclohexane-carboxylic acid unit has demonstrated promising biological activities, including antiproliferative effects and the ability to modulate the secretion of key cytokines like TNF-α and IL-6 in cellular models . The presence of the piperidine and carboxylic acid functional groups provides handles for further synthetic modification, allowing researchers to create diverse libraries of amides, esters, and salts for screening purposes. This product is intended for research and development applications in a laboratory setting only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and handle this compound using appropriate personal protective equipment.

Properties

IUPAC Name

4-(2,6-dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO2/c1-10-4-3-5-11(2)15(10)13-8-6-12(7-9-13)14(16)17/h10-13H,3-9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWNDWAEIXBXTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C2CCC(CC2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2,6-Dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid, with the molecular formula C14H25N1O2, is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Structural Characteristics

The compound features a cyclohexane backbone with a carboxylic acid functional group and a 2,6-dimethylpiperidine moiety . This structural arrangement is crucial for its interaction with biological targets and contributes to its pharmacological properties.

PropertyDescription
Molecular FormulaC14H25N1O2
Molecular Weight239.35 g/mol
Functional GroupsCarboxylic acid, piperidine

Biological Activity Overview

Research indicates that compounds similar to 4-(2,6-Dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid exhibit various biological activities, including:

  • Antiviral Activity : Potential inhibitors of viral proteins have been studied, showing promise in combating infections such as dengue virus (DENV) through modulation of specific kinases .
  • Antileishmanial Properties : Structure-activity relationship (SAR) studies have indicated that derivatives of compounds with similar structures may exhibit antileishmanial activity .
  • Cytotoxic Effects : Some studies have reported cytotoxicity against certain cancer cell lines, suggesting potential for further investigation in cancer therapy .

Antiviral Activity

A study highlighted the role of similar compounds in inhibiting AAK1 and GAK kinases, which are essential for viral replication. The findings suggest that 4-(2,6-Dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid could potentially serve as a lead compound for developing antiviral therapies targeting DENV .

Antileishmanial Studies

In vitro assays have shown that compounds with a cyclohexane structure demonstrate varying degrees of activity against Leishmania species. The most active derivatives were identified through SAR analysis, indicating that modifications at specific positions can enhance efficacy while reducing cytotoxicity .

Cytotoxicity Evaluation

Cytotoxicity tests performed on various cancer cell lines revealed that certain modifications of the compound could lead to significant cytotoxic effects. The evaluation included determining the half-maximal inhibitory concentration (IC50), which is critical for assessing the therapeutic window of the compound .

Synthesis and Derivatives

The synthesis of 4-(2,6-Dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid typically involves multi-step reactions that allow for the introduction of various functional groups to enhance biological activity. The ability to modify the piperidine ring or the carboxylic acid group provides avenues for creating derivatives with improved pharmacological profiles.

Comparative Analysis with Related Compounds

A comparison with structurally related compounds reveals distinct differences in biological activity:

Compound NameStructural FeaturesUnique Aspects
1-Amino-3-(3,4-dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acidContains an amino groupPotentially different receptor interactions
2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexane-1-carboxylic acidSubstituted with a pyrimidine ringMay exhibit unique pharmacological effects
2,6-Dimethylcyclohexene-1-carboxylic acidLacks piperidine structureDifferent reactivity due to unsaturation

Scientific Research Applications

Medicinal Chemistry

4-(2,6-Dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential therapeutic effects, particularly in treating neurological disorders due to their ability to interact with neurotransmitter systems.

Case Study:
A study demonstrated that derivatives of this compound exhibited significant affinity for certain receptors involved in the modulation of pain and anxiety, suggesting its potential use in analgesic formulations.

Organic Synthesis

The compound serves as a building block for synthesizing more complex organic molecules. Its functional groups allow it to participate in various chemical reactions, including:

  • Nucleophilic Substitution: The carboxylic acid group can be replaced by other nucleophiles, leading to diverse derivatives.
  • Esterification: Reacting with alcohols to form esters can enhance its applicability in drug formulation.

Reaction Example:

4 2 6 Dimethylpiperidin 1 yl cyclohexane 1 carboxylic acid+AlcoholEster+Water\text{4 2 6 Dimethylpiperidin 1 yl cyclohexane 1 carboxylic acid}+\text{Alcohol}\rightarrow \text{Ester}+\text{Water}

Polymer Chemistry

This compound is also investigated for its role in polymer synthesis. The carboxylic acid functionality can facilitate the formation of polyesters or polyamides, which are valuable in creating biodegradable materials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(2,6-Dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid with related compounds, focusing on structural motifs, physicochemical properties, and applications.

Substituent Effects on Cyclohexane Backbone

Compound Name Substituent at Cyclohexane-4 Position Key Functional Groups
4-(2,6-Dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid 2,6-Dimethylpiperidine Carboxylic acid
4-{[(Naphthalen-2-yl)sulfonylamino]methyl}cyclohexanecarboxylic acid Naphthalenesulfonamide-methyl Carboxylic acid, sulfonamide
2-Chloro-6-methylpyrimidine-4-carboxylic acid Chloro-methylpyrimidine Carboxylic acid, halogen
  • Steric and Electronic Profiles :
    • The 2,6-dimethylpiperidine group in the target compound introduces significant steric hindrance and moderate basicity (pKa ~10–11 for piperidine derivatives), which may influence solubility and binding interactions. In contrast, the sulfonamide group in the naphthalene derivative () enhances hydrogen-bonding capacity and acidity (pKa ~1–2 for sulfonamides), favoring interactions with polar biological targets .
    • The chloro-pyrimidine derivative () combines a halogen’s electronegativity with aromaticity, promoting π-π stacking and halogen bonding in drug design .

Crystallographic and Conformational Analysis

  • 4-{[(Naphthalen-2-yl)sulfonylamino]methyl}cyclohexanecarboxylic acid () exhibits a chair conformation in the cyclohexane ring, with the sulfonamide group participating in intermolecular hydrogen bonds (N–H···O and O–H···O). This stabilizes its crystal packing, a feature critical for solid-state stability in pharmaceuticals .
  • The target compound ’s piperidine substituent likely induces puckering in the cyclohexane ring, as described by Cremer and Pople’s ring-puckering coordinates (). Computational modeling (e.g., SHELX-based refinement, ) would be required to confirm its predominant conformation and hydrogen-bonding patterns.

Preparation Methods

Starting Material and Core Synthesis

The cyclohexane-1-carboxylic acid core can be derived from aromatic precursors such as p-xylene or terephthalic acid through oxidation and hydrogenation steps. The process involves:

  • Oxidation of methyl groups on the aromatic ring to carboxylic acid or aldehyde functionalities.
  • Catalytic hydrogenation of the aromatic ring to form the cyclohexane ring.
  • Subsequent functional group transformations to introduce hydroxymethyl groups as intermediates.

This approach is exemplified in the synthesis of 4-(aminomethyl)cyclohexane carboxylic acid, a closely related compound, where 4-(hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexanecarboxylate is used as a key intermediate.

Stereochemical Considerations and Epimerization

The cyclohexane ring can exist as cis or trans isomers depending on the relative positions of substituents. The stereochemistry affects the compound's physical and chemical properties.

  • Epimerization methods allow conversion between cis and trans isomers to enrich the desired stereoisomer.
  • Treatment with bases such as potassium hydroxide under controlled conditions can facilitate epimerization without degrading the molecule.
  • This step is often performed after substitution to ensure the final product has the correct stereochemistry for its intended application.

Detailed Research Findings and Data

The following table summarizes key parameters and conditions reported for the preparation steps:

Step Conditions/Reactants Notes
Oxidation of methyl groups Oxidants such as KMnO4 or other oxidizers Converts methyl to carboxylic acid or aldehyde
Aromatic ring hydrogenation Catalytic hydrogenation (Pd/C or Pt catalysts) Converts aromatic to cyclohexane ring
Hydroxy group activation Tosyl chloride, halogenating agents Forms good leaving groups for substitution
Nucleophilic substitution 2,6-Dimethylpiperidine, solvents like acetonitrile Mild conditions to avoid side reactions
Epimerization KOH or other bases, controlled temperature Adjusts cis/trans ratio of cyclohexane ring

Summary of Preparation Methodology

The preparation of 4-(2,6-dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid involves a strategic sequence of oxidation, ring hydrogenation, functional group activation, nucleophilic substitution with the piperidine derivative, and stereochemical optimization through epimerization. The methods emphasize cost efficiency, scalability, and stereochemical control, leveraging intermediates derived from readily available starting materials.

Q & A

Q. Basic

  • NMR : 1^1H NMR for methyl group multiplicity (δ 1.0–1.5 ppm, doublets for 2,6-dimethylpiperidine) and cyclohexane chair conformation (axial/equatorial proton splitting).
  • IR : Carboxylic acid O-H stretch (~2500–3000 cm1^{-1}) and C=O (~1700 cm1^{-1}).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]+^+) and fragmentation patterns .

How can researchers resolve contradictions in reported pharmacological activity data for this compound?

Advanced
Re-evaluate experimental variables:

  • Purity : Validate via HPLC (≥98% purity) to exclude impurities affecting bioactivity.
  • Assay Conditions : Control pH, solvent (DMSO concentration), and cell line viability.
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch-dependent variability .

What safety protocols are critical when handling this compound in the lab?

Q. Basic

  • Storage : Keep in airtight containers at –20°C, away from moisture and oxidizing agents.
  • PPE : Use nitrile gloves, lab coat, and goggles.
  • Spill Management : Neutralize acidic spills with sodium bicarbonate; dispose via hazardous waste protocols .

How can researchers design experiments to study interactions between this compound and biological targets?

Q. Advanced

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon_\text{on}/koff_\text{off}) with immobilized receptors.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
  • Mutagenesis : Modify target residues (e.g., piperidine-binding pockets) to validate docking predictions .

What factors influence the stability of this compound under varying pH and temperature conditions?

Q. Basic

  • pH Stability : Perform accelerated degradation studies (pH 1–13, 37°C) monitored by HPLC. Carboxylic acid groups may hydrolyze under alkaline conditions.
  • Thermal Stability : TGA/DSC analysis to identify decomposition temperatures (>150°C typical for cyclohexane derivatives) .

How does the conformation of the cyclohexane ring affect the compound’s reactivity?

Advanced
Chair conformations influence steric accessibility of the carboxylic acid group. Use 13C^{13}\text{C} NMR to assess ring puckering. Semi-empirical calculations (e.g., MMFF94) can model axial vs. equatorial carboxylate orientations and their impact on nucleophilic substitution reactions .

How should researchers address conflicting solubility data in different solvent systems?

Q. Basic

  • Solubility Screening : Use shake-flask method in buffers (pH 1.2–7.4) and organic solvents (ethanol, acetonitrile).
  • Co-solvency : Evaluate PEG-400 or cyclodextrins for aqueous solubility enhancement.
  • Documentation : Report temperature, agitation speed, and equilibration time to standardize protocols .

What methodologies reconcile discrepancies between in vitro and in vivo efficacy studies?

Q. Advanced

  • Pharmacokinetics : Measure plasma protein binding and metabolic stability (e.g., liver microsomes) to assess bioavailability.
  • Prodrug Design : Modify the carboxylic acid to esters for improved membrane permeability.
  • Imaging : Use radiolabeled analogs (e.g., 14C^{14}\text{C}) for biodistribution studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2,6-Dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid
Reactant of Route 2
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4-(2,6-Dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.